N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a hydrazine derivative and an alkyne.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving a suitable amine and a carbonyl compound.
Coupling of the Rings: The triazole and pyrimidine rings are then coupled together through a series of reactions that may involve halogenation, nucleophilic substitution, and other organic transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of the compound with improved efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an amine or alcohol derivative.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Interacting with cell surface receptors and altering their signaling pathways.
Interfering with Protein-Protein Interactions: Disrupting the interactions between proteins that are essential for cellular function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar triazole-pyrimidine structure and are known for their biological activities.
Quinazoline Derivatives: Another class of heterocyclic compounds with significant medicinal properties.
Uniqueness
N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6/c1-3-20-13-11(18-19-20)12(15-7-16-13)17-10-6-9(14)5-4-8(10)2/h4-7H,3H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHZIQOJTTWPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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